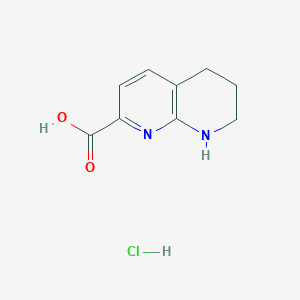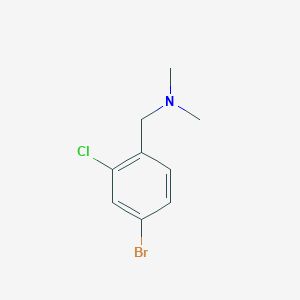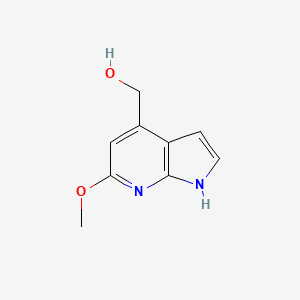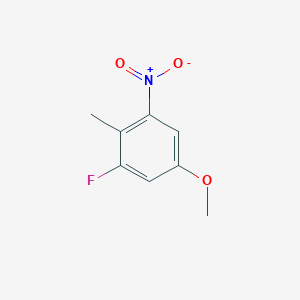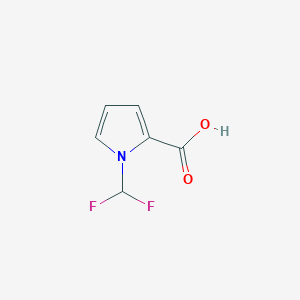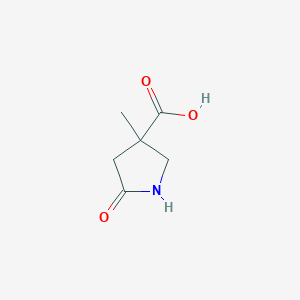
3-Methyl-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 143.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Methyl-5-oxopyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Application : Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids .
- Method : The compounds were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .
- Results : The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position . Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity because of the relatively simple method for preparing them and their interesting biological properties .
-
Drug Discovery
- Application : Pyrrolidine in Drug Discovery .
- Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Results : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Neurological Disorders
- Application : Potential treatment for neurological disorders.
- Method : 4-Methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various fields, including as a potential treatment for neurological disorders.
- Results : The outcomes of these studies are not specified in the source.
-
Antibacterial and Antifungal Activity
- Application : Development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi .
- Method : Synthesis and bioevaluation of compounds having N-(2-hydroxyphenyl)- and N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-yl cores, as well their decyclization products, γ-amino acid derivatives .
- Results : The results demonstrate that 5-oxopyrolidine derivatives are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
-
Medicinal Chemistry
- Application : Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents .
- Method : Substituted 3-pyrroline-2-ones with a 2-pyrrolidinone subdivision are synthesized. These derivatives have demonstrated significant pharmacological and biological potency .
- Results : These compounds have shown potential as anti-cancer agents, antitumours, HIV-1 integrase inhibitors, anti-microbial, antibacterial, and anti-inflammatory agents .
-
Antimicrobial Research
- Application : Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-yl Derivatives .
- Method : The compounds were synthesized and their antimicrobial properties were focused on activity against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus strains .
- Results : The results demonstrate that 5-oxopyrrolidine derivatives are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
-
Design of Biologically Active Compounds
- Application : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds .
- Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
-
Chemical Synthesis
- Application : 3-methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that can be used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction being carried out .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAICKDCJOJELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
1508803-85-7 | |
| Record name | 3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)
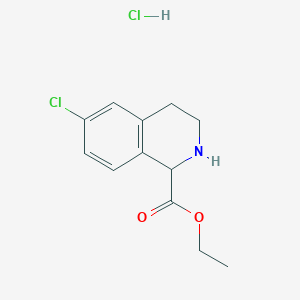

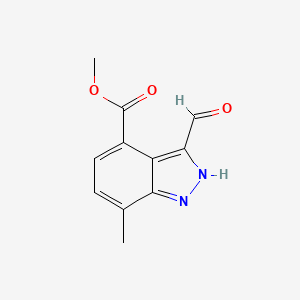
![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)

